REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]([OH:15])=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:6]=1)=O.[ClH:20].[NH2:21][N:22]1[CH:26]=[CH:25][N:24]=[C:23]1[SH:27]>C(O)C>[ClH:20].[C:16]([C:7]1[CH:6]=[C:5]([C:3]2[CH2:2][S:27][C:23]3=[N:24][CH:25]=[CH:26][N:22]3[N:21]=2)[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]=1[OH:15])([CH3:19])([CH3:18])[CH3:17] |f:1.2,4.5|
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Name
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|
Quantity
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18 g
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Type
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reactant
|
Smiles
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BrCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
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Name
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1-amino-2-mercaptoimidazole hydrochloride
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Quantity
|
7.6 g
|
Type
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reactant
|
Smiles
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Cl.NN1C(=NC=C1)S
|
Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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after evaporation of the solution
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Type
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EXTRACTION
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Details
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extracted with chloroform
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Type
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ADDITION
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Details
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an equimolar amount of ethereal hydrochloric acid was added to the dried chloroform phase
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Type
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CUSTOM
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Details
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the batch of crystals produced
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Type
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FILTRATION
|
Details
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was filtered off under suction
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=NN2C(SC1)=NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |